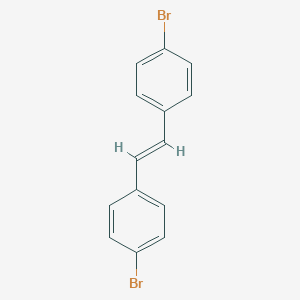

4,4'-dibromostilbene

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1-bromo-4-[(E)-2-(4-bromophenyl)ethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Br2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEHMPNUQSJNJDL-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=C(C=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,4'-Dibromostilbene via the Wittig Reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4,4'-dibromostilbene, a halogenated stilbene derivative of interest in various fields of chemical and pharmaceutical research. The primary focus is on the Wittig reaction and its highly efficient variant, the Horner-Wadsworth-Emmons (HWE) reaction, which affords stereoselective control over the formation of the desired alkene. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathways and experimental workflows.

Introduction

Stilbene and its derivatives are a class of organic compounds that have garnered significant attention due to their diverse biological activities and applications in materials science. This compound, in particular, serves as a valuable building block in organic synthesis and has been investigated for its potential optical and electronic properties. The Wittig reaction is a cornerstone of alkene synthesis, offering a reliable method for the formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[1] This guide will delve into the practical aspects of synthesizing this compound using this classic transformation and its modern modifications.

Reaction Schemes and Mechanisms

The synthesis of this compound via the Wittig reaction commences with the preparation of a phosphonium salt, followed by the generation of a phosphorus ylide, which then reacts with an aldehyde.

2.1. Standard Wittig Reaction

The standard Wittig reaction typically involves the reaction of a phosphonium ylide with an aldehyde. In this case, 4-bromobenzyltriphenylphosphonium bromide is treated with a strong base to form the corresponding ylide. This ylide then reacts with 4-bromobenzaldehyde to yield a mixture of (E)- and (Z)-4,4'-dibromostilbene, along with triphenylphosphine oxide as a byproduct.[1] The separation of the isomers and the byproduct can be challenging.

2.2. Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that offers significant advantages, particularly for the synthesis of (E)-alkenes with high stereoselectivity.[2][3] This method employs a phosphonate carbanion, which is more nucleophilic than a phosphorus ylide. The resulting phosphate byproduct is water-soluble, which simplifies the purification process.[2] For the synthesis of (E)-4,4'-dibromostilbene, this is the preferred method.[2]

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the necessary precursors and for the Wittig and HWE reactions to produce this compound.

3.1. Synthesis of 4-Bromobenzyl Bromide

A common precursor for the phosphonium salt is 4-bromobenzyl bromide, which can be synthesized from 4-bromotoluene.

Protocol: In a 500 mL four-necked flask equipped with a stirrer, constant pressure funnel, thermometer, and reflux condenser with a tail gas absorption device, add 120 g of 4-bromotoluene. Under illumination with a tungsten lamp, heat the flask to 110 °C and add 107 g of bromine dropwise. The rate of addition should be controlled to allow for the color of the bromine to fade. After the addition is complete, maintain the reaction at temperature with stirring for an additional 30 minutes. Cool the reaction mixture and filter the solid to obtain the crude product. The crude product can be purified by recrystallization from a mixed solvent of methanol and chloroform to yield white, needle-shaped crystals.[4][5]

3.2. Synthesis of (4-Bromobenzyl)triphenylphosphonium Bromide

Protocol: In a round-bottom flask, dissolve 4-(bromomethyl)benzoic acid (10 mmol) and triphenylphosphine (10 mmol) in 30 mL of acetone. Reflux the mixture for 45 minutes. After cooling, the precipitated phosphonium salt can be collected by filtration.[6]

3.3. Synthesis of (E)-4,4'-Dibromostilbene via Horner-Wadsworth-Emmons (HWE) Reaction [2]

This protocol is highly recommended for its high stereoselectivity towards the (E)-isomer and easier purification.

Step 1: Preparation of Diethyl (4-bromobenzyl)phosphonate

This step involves a Michaelis-Arbuzov reaction.

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 4-bromobenzyl bromide (1.0 eq) and triethyl phosphite (1.1 eq).

-

Heat the mixture to 120-150 °C for 4-6 hours under a nitrogen atmosphere.

-

Monitor the reaction by observing the cessation of ethyl bromide evolution.

-

After cooling, remove the excess triethyl phosphite under high vacuum to yield the crude phosphonate ester, which can often be used without further purification.

Step 2: Horner-Wadsworth-Emmons Reaction

-

In a dry, nitrogen-flushed flask, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C.

-

Add a solution of diethyl (4-bromobenzyl)phosphonate (1.1 eq) in anhydrous THF dropwise to the NaH suspension.

-

Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the phosphonate carbanion.

-

Cool the reaction mixture back to 0 °C and add a solution of 4-bromobenzaldehyde (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude solid by recrystallization from a suitable solvent like ethanol or toluene to yield pure (E)-4,4'-dibromostilbene.

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound and its precursors.

Table 1: Synthesis of 4-Bromobenzyl Bromide

| Reagent | Molar Mass ( g/mol ) | Amount | Molar Ratio |

| 4-Bromotoluene | 171.04 | 120 g | 1.0 |

| Bromine | 159.81 | 107 g | ~0.95 |

Note: The yield for this reaction is reported to be around 60% with a purity of >99.5% after recrystallization.[4][5]

Table 2: Synthesis of (4-Bromobenzyl)triphenylphosphonium Bromide

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Molar Ratio |

| 4-Bromobenzyl bromide | 249.94 | 10 | 1.0 |

| Triphenylphosphine | 262.29 | 10 | 1.0 |

Table 3: Horner-Wadsworth-Emmons Synthesis of (E)-4,4'-Dibromostilbene [2]

| Step | Reagent | Molar Ratio |

| 1. Phosphonate Synthesis | 4-Bromobenzyl bromide | 1.0 |

| Triethyl phosphite | 1.1 | |

| 2. HWE Reaction | Diethyl (4-bromobenzyl)phosphonate | 1.1 |

| Sodium Hydride (60% in oil) | 1.2 | |

| 4-Bromobenzaldehyde | 1.0 |

Note: The HWE reaction generally provides high yields of the (E)-isomer.[2]

Table 4: Physical and Spectroscopic Data of this compound

| Property | (E)-4,4'-Dibromostilbene | (Z)-4,4'-Dibromostilbene |

| Molecular Formula | C₁₄H₁₀Br₂ | C₁₄H₁₀Br₂ |

| Molar Mass | 338.04 g/mol [7] | 338.04 g/mol |

| Melting Point | 212 °C[7] | Not reported |

| Appearance | White solid | Not reported |

Mandatory Visualizations

Diagram 1: Overall Synthesis Scheme

Caption: Overall reaction scheme for the synthesis of this compound.

Diagram 2: Wittig Reaction Mechanism

Caption: Mechanism of the Wittig reaction for stilbene synthesis.

Diagram 3: Experimental Workflow for HWE Synthesis

Caption: Experimental workflow for the HWE synthesis of (E)-4,4'-dibromostilbene.

References

- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 2. benchchem.com [benchchem.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. CN100543003C - A kind of preparation method of p-bromobenzyl bromide - Google Patents [patents.google.com]

- 5. CN1648114A - A kind of preparation method of p-bromobenzyl bromide - Google Patents [patents.google.com]

- 6. Solved Synthesis of 4-vinylbenzoic acid using the Wittig | Chegg.com [chegg.com]

- 7. This compound | 18869-30-2 | FD67237 | Biosynth [biosynth.com]

An In-depth Technical Guide to the Physicochemical Properties of 4,4'-Dibromostilbene Isomers

Abstract: This technical guide provides a comprehensive analysis of the physicochemical properties of the cis and trans isomers of 4,4'-dibromostilbene. A detailed comparison of their physical, spectroscopic, and crystallographic data is presented. This document also outlines detailed experimental protocols for the synthesis, purification, and characterization of these isomers, making it an essential resource for researchers, scientists, and professionals in drug development and materials science.

Introduction

This compound (C₁₄H₁₀Br₂) is a halogenated derivative of stilbene, characterized by a central carbon-carbon double bond connecting two 4-bromophenyl groups.[1] The geometric isomerism around this double bond gives rise to two distinct stereoisomers: cis (Z) and trans (E). The spatial arrangement of the bulky bromophenyl groups dictates the molecule's conformation, stability, and ultimately, its physicochemical properties.[2] The trans-isomer adopts a more planar and stable conformation, while the cis-isomer is sterically hindered, leading to a twisted and less stable structure.[2] These structural differences result in significant variations in their melting points, spectroscopic signatures, and crystal packing.[1][2] This guide explores these differences in detail.

Comparative Physicochemical Properties

The fundamental structural differences between the cis and trans isomers of this compound lead to distinct macroscopic and microscopic properties. The quantitative data for these properties are summarized below for ease of comparison.

General and Physical Properties

The trans-isomer is a crystalline solid at room temperature with a significantly higher melting point due to its symmetrical structure, which allows for more efficient crystal lattice packing.[2][3] Conversely, the cis-isomer has a much lower melting point and is thermodynamically less stable.[2]

| Property | cis-4,4'-Dibromostilbene | trans-4,4'-Dibromostilbene |

| Molecular Formula | C₁₄H₁₀Br₂[2][4] | C₁₄H₁₀Br₂[1][3] |

| Molecular Weight | 338.04 g/mol [4] | 338.04 g/mol [1][2][3] |

| CAS Number | Not explicitly available | 18869-30-2[3][5] |

| Appearance | - | White to off-white crystalline solid[2][3] |

| Melting Point | Significantly lower than trans-isomer[2] | 209-214 °C[3][5], ~212 °C[2][3][6] |

| Boiling Point (Predicted) | - | 392.9 ± 11.0 °C[3][6] |

| Density (Predicted) | - | 1.648 ± 0.06 g/cm³[3] |

| Thermodynamic Stability | Less stable[2] | More stable[2] |

| Solubility | Soluble in organic solvents[2] | Soluble in THF, chloroform, dichloromethane; Insoluble in water[3] |

Spectroscopic Data

Spectroscopic techniques are invaluable for differentiating between the two isomers. The planarity of the trans-isomer allows for greater electronic delocalization, resulting in a strong UV absorption band at longer wavelengths.[2] In contrast, the sterically hindered cis-isomer exhibits a blue-shifted and less intense absorption.[2] Infrared spectroscopy also provides a clear distinction, with a characteristic band for the trans-alkene that is absent in the cis-isomer's spectrum.[1][2]

| Spectroscopic Property | cis-4,4'-Dibromostilbene | trans-4,4'-Dibromostilbene |

| UV-Vis Spectroscopy | Blue-shifted absorption, lower intensity[2] | Strong absorption band around 300-350 nm[2] |

| IR Spectroscopy | Lacks the strong absorption band at 960-980 cm⁻¹[1][2] | Strong absorption band around 960-980 cm⁻¹ (trans C-H bend)[1][2] |

| ¹H NMR Spectroscopy | Vinyl protons appear at a characteristic chemical shift. | Vinyl protons appear at a different characteristic chemical shift. |

| ¹³C NMR Spectroscopy | Unique chemical shifts for aromatic and vinylic carbons. | Unique chemical shifts for aromatic and vinylic carbons. |

Crystallographic Data

X-ray crystallography reveals the precise three-dimensional arrangement of atoms. The data confirms the different molecular symmetries and packing arrangements of the two isomers.

| Crystallographic Parameter | cis-4,4'-Dibromostilbene | trans-4,4'-Dibromostilbene |

| CCDC Number | 885712[1][4] | Not explicitly found[1] |

| Crystal System | Monoclinic[1] | Orthorhombic[1] |

| Space Group | P2₁/c[1] | Pccn[1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of this compound isomers.

Synthesis of trans-4,4'-Dibromostilbene

The synthesis of the thermodynamically favored trans-isomer is often more straightforward. Common methods include the Wittig, Horner-Wadsworth-Emmons, and Heck reactions.

Method 1: Wittig Reaction [2] This reaction involves the coupling of a phosphorus ylide with an aldehyde.

-

Ylide Generation: 4-bromobenzyltriphenylphosphonium bromide is treated with a strong base (e.g., n-butyllithium) in an anhydrous, inert solvent like THF to generate the corresponding phosphorus ylide.

-

Wittig Reaction: An equimolar amount of 4-bromobenzaldehyde, dissolved in the same solvent, is added to the freshly prepared ylide solution.

-

Reaction: The mixture is stirred at room temperature for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., dichloromethane).

-

Purification: The crude product is purified by recrystallization from a solvent such as ethanol to yield pure trans-4,4'-dibromostilbene.[1]

Method 2: Double Heck Reaction [3][7][8] This protocol details a palladium-catalyzed cross-coupling reaction.

-

Triazene Synthesis: 4-bromoaniline is diazotized with sodium nitrite in hydrochloric acid at 0°C. The resulting diazonium salt is then reacted with morpholine to form 4-[(Bromophenyl)azo]morpholine (a triazene). The triazene is purified by recrystallization.[7][8]

-

Heck Reaction: The purified triazene is dissolved in methanol and cooled to 0°C. Tetrafluoroboric acid is added, followed by palladium acetate and a solution of vinyltriethoxysilane in methanol.[7][8]

-

Reaction: The mixture is warmed and then heated under reflux.

-

Work-up: The solution is concentrated, and water is added to precipitate the crude product. The solid is filtered, washed with water, and dried.[7]

-

Purification: The crude solid is purified by recrystallization from a toluene/light petroleum solvent system to yield pure trans-4,4'-dibromostilbene.[7]

Synthesis of cis-4,4'-Dibromostilbene

The synthesis of the less stable cis-isomer typically involves photochemical isomerization of the trans-isomer.

Method: Photochemical Isomerization [2][9]

-

Solution Preparation: Dissolve the purified trans-4,4'-dibromostilbene in a suitable solvent (e.g., hexane or cyclohexane) in a quartz reaction vessel, which is transparent to UV light.[9]

-

Irradiation: Irradiate the solution with a UV lamp. This promotes the conversion from the trans to the cis isomer.

-

Monitoring: The progress of the isomerization can be monitored over time by taking aliquots and analyzing them using UV-Vis spectroscopy or HPLC until a photostationary state is reached.[9]

-

Separation: The resulting mixture of cis and trans isomers is separated using column chromatography. The less polar trans-isomer typically elutes first.[2][9]

-

Isolation: The fractions containing the pure cis-isomer are combined, and the solvent is removed using a rotary evaporator.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. cis-4,4'-Dibromostilbene | C14H10Br2 | CID 12516114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 反-4,4′-二溴二苯乙烯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 18869-30-2 CAS MSDS (4,4'-DIBROMO-TRANS-STILBENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Synthesis of trans-4,4'-Dibromostilbene by a Double Heck Reaction of (Arylazo)amines with Vinyltriethoxysilane - Chempedia - LookChem [lookchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. benchchem.com [benchchem.com]

4,4'-dibromostilbene CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,4'-dibromostilbene, a halogenated derivative of stilbene. This document details its chemical properties, synthesis protocols, and known biological activities, offering a valuable resource for its application in research and development. While research into the specific cellular signaling pathways directly modulated by this compound is ongoing, this guide also explores potential mechanisms of action based on the activities of structurally related stilbenoid compounds.

Core Properties of this compound

This compound (C₁₄H₁₀Br₂) exists as two geometric isomers, cis (Z) and trans (E). The trans isomer is generally more stable and commonly studied. The presence of bromine atoms at the para positions of both phenyl rings significantly influences the molecule's physicochemical properties.

| Property | Value | Isomer | CAS Number |

| Molecular Weight | 338.04 g/mol | Both | N/A |

| CAS Number | 18869-30-2 | trans | [1][2] |

| CAS Number | 2765-14-2 | cis | |

| Molecular Formula | C₁₄H₁₀Br₂ | Both | [1] |

| Melting Point | 209-214 °C | trans | [2] |

| Appearance | White to off-white crystalline solid | trans | |

| Solubility | Soluble in organic solvents (THF, chloroform, dichloromethane); Insoluble in water | Both |

Spectroscopic Data

Spectroscopic methods are crucial for the identification and characterization of this compound isomers.

| Spectroscopic Data (trans-4,4'-Dibromostilbene) | |

| ¹H NMR | The vinylic protons typically show a doublet with a large coupling constant (J ≈ 16 Hz), characteristic of a trans configuration.[3] The aromatic protons also exhibit distinct chemical shifts. |

| ¹³C NMR | The spectrum shows characteristic peaks for the aromatic and vinylic carbons. Due to the molecule's symmetry, fewer signals are observed than the total number of carbon atoms. |

| IR Spectroscopy | A strong absorption band around 960-980 cm⁻¹ is characteristic of the out-of-plane C-H bending of the trans-alkene, which is absent in the cis-isomer. |

Experimental Protocols

The synthesis of this compound can be achieved through several established organic chemistry reactions. The choice of method often influences the stereoselectivity of the product.

Synthesis of trans-4,4'-Dibromostilbene via Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes. For trans-4,4'-dibromostilbene, this typically involves the reaction of 4-bromobenzaldehyde with a phosphorus ylide generated from 4-bromobenzyltriphenylphosphonium bromide.[3]

Materials:

-

4-Bromobenzaldehyde

-

4-Bromobenzyltriphenylphosphonium bromide

-

Strong base (e.g., sodium methoxide, n-butyllithium)

-

Anhydrous solvent (e.g., THF, DMF)

Procedure:

-

Prepare the phosphorus ylide by treating 4-bromobenzyltriphenylphosphonium bromide with a strong base in an anhydrous solvent under an inert atmosphere.

-

To the resulting ylide solution, add an equimolar amount of 4-bromobenzaldehyde dissolved in the same solvent.

-

Stir the reaction mixture at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent like ethanol to yield pure trans-4,4'-dibromostilbene.

Synthesis of cis-4,4'-Dibromostilbene via Photochemical Isomerization

The less stable cis-isomer can be obtained from the trans-isomer through photochemical isomerization.

Materials:

-

trans-4,4'-Dibromostilbene

-

Suitable solvent (e.g., hexane, benzene)

-

UV light source (e.g., medium-pressure mercury lamp)

Procedure:

-

Dissolve trans-4,4'-dibromostilbene in a suitable solvent in a quartz reaction vessel.

-

Irradiate the solution with UV light while stirring.

-

Monitor the isomerization process by ¹H NMR or HPLC.

-

Once a desired ratio of cis to trans is achieved, remove the solvent under reduced pressure.

-

Separate the cis-isomer from the remaining trans-isomer using column chromatography on silica gel.

Biological Activity and Potential Signaling Pathways

While specific studies on the direct interaction of this compound with cellular signaling pathways are limited, the broader class of stilbenoids is known for a range of biological activities.[4] Halogenated stilbenes, in particular, have shown potential as antimicrobial and anticancer agents.

A postulated mechanism for the antimicrobial activity of brominated stilbenes involves the disruption of bacterial cell membranes. The lipophilic nature of these compounds may allow them to intercalate into the lipid bilayer, leading to a loss of membrane integrity and subsequent cell death.

Caption: Postulated mechanism of antimicrobial action for brominated stilbenes.

Furthermore, other stilbene derivatives, such as resveratrol, are well-documented to modulate key inflammatory signaling pathways like NF-κB. It is plausible that this compound could exhibit similar activities, though this requires experimental verification.

Caption: Potential modulation of the NF-κB pathway by stilbenoids.

Applications in Research and Drug Development

This compound serves as a versatile precursor in organic synthesis. The bromine atoms can be readily substituted through various cross-coupling reactions, such as Suzuki and Sonogashira couplings, to generate a wide array of novel stilbene derivatives with potentially enhanced biological activities or material properties. Its rigid, conjugated backbone also makes it a candidate for the development of organic electronic materials. The exploration of its potential as an antimicrobial or anticancer agent is an active area of research.[5]

Conclusion

This compound is a valuable chemical entity with well-defined properties and synthetic routes. While its biological activities are still under investigation, its structural similarity to other bioactive stilbenoids and its utility as a synthetic building block make it a compound of significant interest for researchers in medicinal chemistry, materials science, and drug development. Further studies are warranted to fully elucidate its mechanism of action and potential therapeutic applications.

References

cis and trans isomers of 4,4'-dibromostilbene structure

An In-depth Technical Guide to the Structures of Cis- and Trans-4,4'-Dibromostilbene

Introduction

Stilbene and its derivatives are a class of organic compounds that have garnered significant attention in fields ranging from materials science to pharmacology due to their diverse applications in dyes, optical brighteners, and as scaffolds for therapeutic agents.[1] A key feature of stilbenes is their existence as geometric isomers, specifically cis (Z) and trans (E) isomers, which arise from the restricted rotation around the central carbon-carbon double bond. These isomers often exhibit markedly different physical, chemical, and biological properties.[1] This guide focuses on 4,4'-dibromostilbene, a symmetrically substituted stilbene derivative, providing a detailed examination of the structural and synthetic distinctions between its cis and trans isomers for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

The defining difference between cis- and trans-4,4'-dibromostilbene lies in the spatial arrangement of the two 4-bromophenyl groups relative to the central C=C double bond.

-

Trans-4,4'-Dibromostilbene : In the trans isomer, the bulky bromophenyl groups are positioned on opposite sides of the double bond. This arrangement minimizes steric hindrance, allowing the molecule to adopt a more planar and energetically stable conformation.[2] This higher symmetry and planarity facilitate more efficient packing in the crystal lattice, which contributes to its higher melting point.[2]

-

Cis-4,4'-Dibromostilbene : In the cis isomer, the bromophenyl groups are on the same side of the double bond. This leads to significant steric repulsion between the aromatic rings, forcing them to twist out of the plane of the double bond.[2] This results in a less stable, non-planar structure.[2]

Caption: Molecular structures of trans- and cis-4,4'-dibromostilbene.

Quantitative Data Summary

The structural differences between the isomers give rise to distinct physical and spectroscopic properties, which are summarized below.

Table 1: Physical and Chemical Properties

| Property | cis-4,4'-Dibromostilbene | trans-4,4'-Dibromostilbene |

|---|---|---|

| Molecular Formula | C₁₄H₁₀Br₂[2][3] | C₁₄H₁₀Br₂[2][4] |

| Molecular Weight | 338.04 g/mol [3][4] | 338.04 g/mol [4][5] |

| Appearance | Liquid or low-melting solid[2] | White to orange crystalline solid[5] |

| Melting Point | Not widely reported, significantly lower than trans[2] | ~209-214 °C[5][6] |

| Thermodynamic Stability | Less stable[2] | More stable[2] |

| CAS Number | --- | 18869-30-2[4][6] |

Table 2: Spectroscopic Data Comparison

| Spectroscopic Technique | cis-4,4'-Dibromostilbene | trans-4,4'-Dibromostilbene |

|---|---|---|

| UV-Vis Spectroscopy | Weaker absorption at shorter wavelengths due to non-planarity[2] | Strong π-π* transition absorption at longer wavelengths (~300-350 nm) due to planarity and effective conjugation[2] |

| IR Spectroscopy | Lacks the characteristic trans-alkene C-H bend | Strong absorption band around 960-980 cm⁻¹ (out-of-plane C-H bending for trans-alkenes)[2] |

| ¹H NMR Spectroscopy | Olefinic protons appear at a different chemical shift compared to the trans isomer due to different electronic environments. | Olefinic protons are chemically equivalent and show a characteristic chemical shift. |

| ¹³C NMR Spectroscopy | Chemical shifts of vinylic and aromatic carbons are distinct from the trans isomer. | Shows fewer signals due to higher molecular symmetry. |

Experimental Protocols

The synthesis of this compound isomers requires stereoselective methods. The thermodynamically favored trans isomer is often synthesized directly, while the cis isomer is typically obtained through photochemical isomerization of the trans isomer.[2]

Synthesis of trans-4,4'-Dibromostilbene

The Horner-Wadsworth-Emmons (HWE) and Heck reactions are highly effective for producing the trans isomer with high stereoselectivity.[7][8]

1. Horner-Wadsworth-Emmons (HWE) Reaction Protocol [7][8] This method is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion, which strongly favors the formation of the (E)-alkene and has the advantage of a water-soluble phosphate byproduct, simplifying purification.[8][9]

-

Step 1: Phosphonate Ester Synthesis: React 4-bromobenzyl bromide with triethyl phosphite. The mixture is heated (typically to 120-150 °C) for several hours under a nitrogen atmosphere. Excess triethyl phosphite is then removed under high vacuum.[8]

-

Step 2: Ylide Generation: Suspend a strong base, such as sodium hydride (NaH), in an anhydrous solvent like tetrahydrofuran (THF) under a nitrogen atmosphere. Add the phosphonate ester dropwise to the suspension at 0 °C to generate the phosphonate carbanion (ylide).[8]

-

Step 3: Olefination: Add a solution of 4-bromobenzaldehyde in THF dropwise to the ylide solution. The reaction is typically stirred for several hours at room temperature.[7]

-

Step 4: Work-up and Purification: Quench the reaction by slowly adding water. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization from a suitable solvent such as ethanol to yield pure trans-4,4'-dibromostilbene.[7][8]

2. Heck Reaction Protocol [10][11] The Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene. A double Heck reaction provides a route to symmetrical stilbenes.[10][11]

-

Step 1: Diazonium Salt Preparation (in situ): A solution of 4-bromoaniline in hydrochloric acid is cooled to 0°C. A solution of sodium nitrite in water is added dropwise to form the diazonium salt. Morpholine is then added.[10][11]

-

Step 2: Coupling Reaction: To the solution containing the in situ generated diazonium salt, palladium acetate is added, followed by the dropwise addition of vinyltriethoxysilane in methanol.[10]

-

Step 3: Work-up and Purification: The reaction mixture is worked up by adding water and sodium bicarbonate solution. The precipitated solid is filtered, washed, and dried. The crude product is purified by recrystallization from a toluene/light petroleum mixture to yield the trans isomer.[10]

Caption: General workflow for the Horner-Wadsworth-Emmons synthesis of trans-4,4'-dibromostilbene.

Synthesis of cis-4,4'-Dibromostilbene

Due to its lower thermodynamic stability, the cis isomer is most reliably obtained via photochemical isomerization of the more stable trans isomer.[2] Direct synthesis via methods like the standard Wittig reaction often yields mixtures of isomers that are difficult to separate.[8]

Photochemical Isomerization Protocol [2] This process uses ultraviolet (UV) light to overcome the energy barrier for rotation around the C=C double bond.

-

Step 1: Solution Preparation: Dissolve the purified trans-4,4'-dibromostilbene in a suitable UV-transparent solvent, such as hexane or ethanol.

-

Step 2: UV Irradiation: Irradiate the solution with a UV lamp (e.g., at 366 nm). The progress of the isomerization can be monitored using techniques like TLC or HPLC. Upon absorption of a photon, the π-bond is weakened, allowing rotation to the cis configuration.[12][13]

-

Step 3: Separation and Purification: After irradiation, the solvent is removed under reduced pressure. The resulting mixture of cis and trans isomers, along with potential phenanthrene byproducts from cyclization, is separated.[12] This is typically achieved using column chromatography, exploiting the different polarities and affinities of the isomers for the stationary phase.[2]

Caption: Experimental workflow for obtaining cis-4,4'-dibromostilbene via photochemical isomerization.

Characterization Protocols

Standard analytical techniques are used to confirm the identity and purity of the synthesized isomers.

-

Melting Point Determination: A sharp melting point close to the literature value confirms the purity of the trans isomer.[2]

-

UV-Vis Spectroscopy: Spectra are recorded in a suitable solvent (e.g., hexane) to observe the characteristic absorption bands for each isomer.[2]

-

Infrared (IR) Spectroscopy: Samples are typically analyzed as a KBr pellet or thin film. The presence of a band around 960-980 cm⁻¹ is indicative of the trans isomer.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a deuterated solvent (e.g., CDCl₃) to confirm the molecular structure and stereochemistry.[2]

Conclusion

The geometric isomers of this compound present a classic case of how stereochemistry dictates molecular properties and synthetic strategy. The trans isomer is thermodynamically more stable, crystalline, and can be synthesized with high stereoselectivity using methods like the Horner-Wadsworth-Emmons or Heck reactions.[2][8] In contrast, the sterically hindered and less stable cis isomer is best accessed through the photochemical isomerization of its trans counterpart.[2] A thorough understanding of their distinct structures, properties, and synthetic pathways is essential for researchers utilizing these compounds in materials science, photochemistry, and drug development.

References

- 1. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. cis-4,4'-Dibromostilbene | C14H10Br2 | CID 12516114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 4,4'-DIBROMO-TRANS-STILBENE | 18869-30-2 [chemicalbook.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. Synthesis of trans-4,4'-Dibromostilbene by a Double Heck Reaction of (Arylazo)amines with Vinyltriethoxysilane - Chempedia - LookChem [lookchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

Solubility Profile of 4,4'-Dibromostilbene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4,4'-dibromostilbene in common organic solvents. Understanding the solubility characteristics of this compound is crucial for its synthesis, purification, formulation, and application in various research and development endeavors, including materials science and drug discovery. While extensive quantitative data is limited in publicly available literature, this guide consolidates qualitative and semi-quantitative information and presents a standardized experimental protocol for determining solubility.

Core Physicochemical Properties of this compound

This compound is a halogenated derivative of stilbene, existing as a crystalline solid. The presence of bromine atoms on the phenyl rings significantly influences its physicochemical properties, including its solubility. It is generally considered a nonpolar compound.

Solubility Data

| Solvent Class | Solvent | Chemical Formula | Qualitative/Semi-Quantitative Solubility | Notes |

| Halogenated Hydrocarbons | Dichloromethane | CH₂Cl₂ | Soluble[1] | Often used as a reaction or extraction solvent. |

| Chloroform | CHCl₃ | Soluble[1] | A common solvent for nonpolar to moderately polar organic compounds. | |

| Ethers | Tetrahydrofuran (THF) | C₄H₈O | Soluble[1] | A versatile solvent for a wide range of organic compounds. |

| Aromatic Hydrocarbons | Toluene | C₇H₈ | Sparingly soluble at room temperature, highly soluble at boiling point. | A common solvent for recrystallization, indicating significant temperature-dependent solubility.[1] |

| Xylene | C₈H₁₀ | Sparingly soluble at room temperature, highly soluble at boiling point. | Similar to toluene, used for recrystallization.[1] | |

| Alcohols | Ethanol | C₂H₅OH | Sparingly soluble in cold ethanol. | Can be used for fractional crystallization. |

| Alkanes | Hexane | C₆H₁₄ | Sparingly to poorly soluble. | Often used as an anti-solvent or in combination with a more polar solvent for recrystallization (e.g., hexane/ethyl acetate mixture). |

| Esters | Ethyl Acetate | C₄H₈O₂ | Moderately soluble. | Used in solvent mixtures for purification techniques like column chromatography and recrystallization. |

| Aqueous Solvents | Water | H₂O | Insoluble[1] | As expected for a nonpolar organic molecule. |

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocol, based on the widely accepted shake-flask method, is recommended. This method is suitable for determining the equilibrium solubility of a solid compound in a liquid solvent.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (high purity solid)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Temperature-controlled orbital shaker or incubator

-

Thermostatic water bath

-

Vials with screw caps and PTFE septa

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is essential to ensure equilibrium is reached.

-

Add a precisely known volume or mass of the selected solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required may need to be determined empirically.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in a thermostatic bath at the same temperature for several hours to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at the experimental temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Record the mass of the transferred saturated solution.

-

Dilute the filtered solution to a known volume with the same solvent. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

-

Generate a calibration curve by analyzing the standard solutions using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

-

Analyze the diluted sample solution and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/100 g of solvent, or mol/L.

-

Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of trans-4,4'-Dibromostilbene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of trans-4,4'-dibromostilbene, a halogenated derivative of stilbene. The document focuses on the melting and boiling points of this compound, presenting precise data and detailed experimental protocols for their determination. This information is critical for the compound's synthesis, purification, and application in various research and development settings.

Core Physicochemical Properties

trans-4,4'-Dibromostilbene is a crystalline solid at room temperature. The presence of bromine atoms on the phenyl rings and the trans configuration of the central double bond significantly influence its physical properties, such as its high melting point and predicted boiling point.

Data Presentation: Quantitative Physicochemical Data

The key quantitative data for trans-4,4'-dibromostilbene are summarized in the table below. These values are essential for predicting the compound's behavior in various experimental conditions and for developing appropriate handling and purification procedures.

| Property | Value | Source(s) |

| Melting Point | 209-214 °C | |

| 212 °C | [1] | |

| Boiling Point (Predicted) | 392.9 ± 11.0 °C | |

| Molecular Formula | C₁₄H₁₀Br₂ | [1] |

| Molecular Weight | 338.04 g/mol | [1] |

| CAS Number | 18869-30-2 | [1] |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in organic solvents such as THF, chloroform, and dichloromethane. Insoluble in water. |

Experimental Protocols

Accurate determination of the melting and boiling points is fundamental for the characterization and purity assessment of trans-4,4'-dibromostilbene. The following sections detail standard laboratory protocols for these measurements.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range of a crystalline solid using a melting point apparatus.

Materials:

-

Dry, powdered sample of trans-4,4'-dibromostilbene

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the sample is completely dry. If necessary, pulverize a small amount of the crystalline sample into a fine powder using a mortar and pestle.[2]

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of solid will be forced into the tube.[2]

-

Packing the Sample: Invert the tube and tap the sealed end gently on a hard surface to pack the solid down. Alternatively, drop the tube through a long, vertical glass tube to achieve tight packing. The final packed sample height should be 1-2 mm.[2][3]

-

Initial Rapid Determination (Optional): If the approximate melting point is unknown, a rapid heating rate (e.g., 10-20°C per minute) can be used to determine a rough melting range. A fresh sample should be used for the precise determination.[4]

-

Precise Determination: Place the packed capillary tube into the heating block of the melting point apparatus. Heat the sample at a rate of approximately 2°C per minute, starting from a temperature about 15-20°C below the expected melting point.[3][4]

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (the beginning of the melting range). Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).[2]

-

Purity Assessment: A sharp melting point range (0.5-1.0°C) is indicative of a pure compound. Impurities will typically cause a depression and broadening of the melting point range.[3]

Boiling Point Determination (Microscale Method)

Given that trans-4,4'-dibromostilbene is a solid with a high predicted boiling point, this microscale method is suitable for determining the boiling point of small quantities of a liquid, which would be applicable if the compound were melted or dissolved in a high-boiling solvent.

Materials:

-

Small sample of the liquid

-

Micro test tube (e.g., 6 x 50 mm) or a standard melting point capillary tube

-

A smaller, sealed-end capillary tube (as an inverted insert)

-

Thermometer

-

Heating apparatus (e.g., Thiele tube with heating oil or a metal heating block)[5]

-

Rubber band or a slice of rubber tubing to attach the tube to the thermometer

Procedure:

-

Apparatus Assembly: Attach the micro test tube to a thermometer using a rubber band, ensuring the bottom of the tube is level with the thermometer bulb.[5]

-

Sample Addition: Using a pipette, add a small amount of the liquid (approximately 0.2-0.5 mL) into the micro test tube.[5]

-

Inverted Capillary: Place a smaller, sealed capillary tube into the micro test tube with its open end facing down. This will trap a small pocket of air.[5][6]

-

Heating: Place the entire assembly into a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil) or a metal heating block.[5]

-

Observation: Heat the apparatus gently. As the temperature rises, the air trapped in the inverted capillary will expand and exit as a slow stream of bubbles.[7]

-

Boiling Point Identification: Continue heating until a rapid and continuous stream of bubbles emerges from the inverted capillary. This indicates that the liquid has reached its boiling point.[5]

-

Recording the Boiling Point: Stop heating and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling ceases and the liquid begins to be drawn back into the inverted capillary tube.[7]

Mandatory Visualization

The following diagram illustrates a general workflow for the synthesis and purification of trans-4,4'-dibromostilbene, which is a prerequisite for the determination of its physical properties. Common synthetic routes include the Wittig reaction and the Heck reaction.[1][8][9]

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. chymist.com [chymist.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. chemconnections.org [chemconnections.org]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis of trans-4,4'-Dibromostilbene by a Double Heck Reaction of (Arylazo)amines with Vinyltriethoxysilane - Chempedia - LookChem [lookchem.com]

The Influence of Halogenation on the Electronic Properties of Stilbene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stilbene (1,2-diphenylethylene) and its derivatives are a class of compounds that have garnered significant interest in materials science and medicinal chemistry.[1] The stilbene scaffold is a privileged structure, forming the basis for numerous biologically active molecules, including the well-known antioxidant resveratrol.[2][3] The electronic properties of the stilbene core, which are dictated by its π-conjugated system, are responsible for its characteristic photophysical behavior and redox activity.[4]

Halogenation, the strategic introduction of fluorine, chlorine, bromine, or iodine atoms onto the stilbene backbone, provides a powerful tool for modulating these electronic properties.[5][6] By altering the electron density distribution, steric profile, and lipophilicity, halogen substituents can fine-tune the molecule's absorption and fluorescence characteristics, electrochemical behavior, and ultimately, its biological activity.[5][7] This guide provides an in-depth overview of the core electronic properties of halogenated stilbene derivatives, detailed experimental protocols for their characterization, and a summary of key quantitative data.

Core Electronic Properties of Halogenated Stilbenes

The introduction of halogens can significantly alter the electronic landscape of the stilbene molecule, primarily through inductive and resonance effects, as well as the heavy-atom effect.

Photophysical Properties

The absorption and emission of light by stilbene derivatives are governed by electronic transitions within their π-conjugated system. Halogenation can modify the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby shifting the absorption and fluorescence spectra.

-

Absorption (UV-Vis Spectroscopy): Halogens are generally electron-withdrawing via the inductive effect. This can lead to a stabilization of the molecular orbitals, often resulting in a blue shift (hypsochromic shift) in the absorption maximum. However, in some cases, resonance effects or changes in molecular planarity can lead to a red shift (bathochromic shift).

-

Fluorescence: The fluorescence quantum yield of stilbenes is highly sensitive to the nature of the halogen substituent. While fluoro and chloro derivatives often remain highly fluorescent, bromo and iodo substituents can significantly decrease or quench fluorescence. This is attributed to the heavy-atom effect , which promotes intersystem crossing (ISC) from the excited singlet state (S1) to the triplet state (T1), providing a non-radiative decay pathway that competes with fluorescence.[8]

Redox Properties

The antioxidant activity and electrochemical behavior of stilbene derivatives are directly related to their redox potentials. Cyclic voltammetry is a key technique used to measure the ease with which a molecule can be oxidized or reduced.

-

Oxidation Potential: Halogens, being electronegative, withdraw electron density from the stilbene core. This makes the molecule more difficult to oxidize, generally leading to an increase in the oxidation potential compared to the non-halogenated parent compound. This modification can impact the molecule's efficacy as an antioxidant agent.[7]

-

Reduction Potential: The electron-withdrawing nature of halogens stabilizes the reduced state of the molecule, making it easier to reduce.[6] This is reflected in a less negative or more positive reduction potential.

Data Presentation: Physicochemical Properties

The following tables summarize representative quantitative data for various stilbene derivatives, illustrating the impact of substitution on their electronic properties.

Table 1: Photophysical Properties of Selected Stilbene Derivatives

| Compound | Substituent(s) | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Reference |

| trans-Stilbene | None | n-Hexane | 295 | 314 | 0.05 | [8] |

| 4-Fluorostilbene | 4-F | Cyclohexane | 297 | 315, 328 | 0.10 | N/A |

| 4-Chlorostilbene | 4-Cl | Cyclohexane | 301 | 321, 334 | 0.21 | N/A |

| 4-Bromostilbene | 4-Br | Cyclohexane | 303 | 322, 335 | 0.08 | N/A |

| 4,4'-Dibromostilbene | 4,4'-diBr | Dichloromethane | 319 | 388 | N/A | [9] |

| 4-Cyanostilbene | 4-CN | Dichloromethane | 315 | 380 | N/A | [9] |

Note: Data is compiled from various sources and experimental conditions may differ. N/A indicates data not available in the cited sources.

Table 2: Electrochemical Properties of Selected Stilbene Derivatives

| Compound | Substituent(s) | E_pa (V) vs. Ag/AgCl | E_pc (V) vs. Ag/AgCl | Method | Reference |

| Resveratrol | 3,5,4'-trihydroxy | 0.45 | - | Cyclic Voltammetry | [7] |

| Dihydroresveratrol | 3,5,4'-trihydroxy | 0.70 | - | Cyclic Voltammetry | [7] |

| (E)-4-(3,5-dichlorostyryl)phenol | 3',5'-diCl, 4-OH | 0.75 | - | Cyclic Voltammetry | [7] |

| (E)-4-(4-chlorostyryl)phenol | 4'-Cl, 4-OH | 0.78 | - | Cyclic Voltammetry | [7] |

Note: E_pa refers to the anodic peak potential (oxidation), and E_pc refers to the cathodic peak potential (reduction).

Mandatory Visualizations

Caption: Generalized workflow for the synthesis of halogenated stilbenes via the Mizoroki-Heck reaction.

Caption: Key photophysical decay pathways for stilbenes and the influence of the heavy-atom effect.

Caption: Logical pathway for using halogenation in stilbene-based drug development.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline generalized protocols for the synthesis and characterization of halogenated stilbene derivatives.

Synthesis: Mizoroki-Heck Reaction

The Mizoroki-Heck reaction is a versatile method for forming the C-C double bond in stilbenes by coupling a halogenated benzene with a styrene derivative.[1][10]

-

Reagents & Setup: To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 eq.), the styrene derivative (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃, 2-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 2-3 eq.).

-

Solvent: Add a suitable dry solvent, such as DMF, acetonitrile, or toluene.

-

Reaction: Heat the mixture with stirring to a temperature between 80-120 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure halogenated stilbene.[11]

-

Confirmation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry. The geometry of the double bond can often be established by the coupling constant (J-value) of the olefinic protons in the ¹H NMR spectrum (trans-isomers typically have J ≈ 15-16 Hz).[5]

Characterization: UV-Vis Spectroscopy

This technique measures the absorption of light as a function of wavelength.

-

Sample Preparation: Prepare a stock solution of the purified stilbene derivative in a UV-grade solvent (e.g., cyclohexane, acetonitrile, or ethanol) at a known concentration (e.g., 1 mg/mL). From this stock, prepare a dilute solution (typically 1-10 µM) to ensure the absorbance is within the linear range of the spectrophotometer (ideally < 1.0).

-

Measurement: Use a dual-beam UV-Vis spectrophotometer. Fill one quartz cuvette with the pure solvent to serve as a blank and another with the sample solution.

-

Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm). The wavelength of maximum absorbance (λ_abs) is a key parameter.

Characterization: Fluorescence Spectroscopy

This technique measures the emission of light from a sample after it has absorbed light.

-

Sample Preparation: Prepare a very dilute solution (typically 0.1-1.0 µM) of the compound in a spectroscopic-grade solvent. The absorbance of this solution at the excitation wavelength should be low (< 0.1) to avoid inner filter effects.

-

Excitation & Emission Spectra: Using a spectrofluorometer, first record an excitation spectrum by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength (typically the expected emission maximum). Then, record the emission spectrum by exciting the sample at its absorption maximum (λ_abs) and scanning the emission wavelengths. The peak of this spectrum is the wavelength of maximum emission (λ_em).

-

Quantum Yield Determination: The fluorescence quantum yield (Φ_F) can be determined relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.546). Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard. The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Characterization: Cyclic Voltammetry (CV)

CV provides information on the oxidation and reduction potentials of a molecule.

-

Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a dry, deoxygenated electrochemical-grade solvent (e.g., acetonitrile or dichloromethane).

-

Analyte & Cell Setup: Add the halogenated stilbene derivative to the electrolyte solution to a final concentration of approximately 1 mM. Place the solution in an electrochemical cell equipped with a three-electrode system: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Measurement: Purge the solution with an inert gas (e.g., Argon) for 10-15 minutes to remove dissolved oxygen. Scan the potential over a desired range at a set scan rate (e.g., 100 mV/s). A ferrocene/ferrocenium (Fc/Fc⁺) couple is often used as an internal standard for potential calibration.

-

Data Analysis: The resulting voltammogram plots current versus potential. The peak potentials for oxidation (E_pa) and reduction (E_pc) provide quantitative data on the molecule's redox behavior.

References

- 1. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Use of Stilbene Scaffold in Medicinal Chemistry and Multi- Target Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. More Than Resveratrol: New Insights into Stilbene-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. Synthesis and Biological Evaluation of Halogenated E-Stilbenols as Promising Antiaging Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Study of halogen substitution effects on the structural and electronic properties of overcrowded alkene rotors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. scispace.com [scispace.com]

- 11. refubium.fu-berlin.de [refubium.fu-berlin.de]

The Emerging Role of Brominated Stilbenes in Scientific Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The stilbene scaffold, a fundamental structure in numerous biologically active compounds, has long captured the attention of the scientific community. From the well-studied resveratrol to the potent combretastatin A-4, stilbenoids are at the forefront of therapeutic and preventative research. The introduction of bromine atoms to the stilbene core has opened up new avenues for investigation, offering unique properties that can be harnessed for a variety of research applications. This technical guide provides an in-depth exploration of the potential applications of brominated stilbenes, focusing on their synthesis, biological activity, and utility as research tools.

Synthesis of Brominated Stilbenes

The synthesis of brominated stilbenes can be achieved through several methodologies, with electrophilic bromination of a parent stilbene being a common approach. More complex derivatives can be accessed through modern cross-coupling reactions where brominated precursors are key building blocks.

Electrophilic Bromination of Stilbene

A prevalent method for synthesizing dibrominated stilbenes is the electrophilic addition of bromine across the double bond of trans- or cis-stilbene. To circumvent the direct use of hazardous liquid bromine, safer brominating agents are often employed.

Experimental Protocol: Bromination of trans-Stilbene using Pyridinium Tribromide

This protocol describes a greener approach to the bromination of trans-stilbene.

-

Materials: trans-stilbene, glacial acetic acid, pyridinium tribromide, methanol.

-

Procedure:

-

Dissolve 0.4 g of trans-stilbene in 8 mL of glacial acetic acid in an 18 x 150 mm test tube by gently warming in a boiling water bath.

-

Once dissolved, add 0.8 g of pyridinium tribromide to the solution. Wash down the sides of the test tube with an additional 4 mL of glacial acetic acid.

-

Continue to heat the mixture in the boiling water bath for 10 minutes, with occasional stirring.

-

Cool the test tube to room temperature to allow the product to crystallize.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with small portions of cold methanol until the orange color of the excess bromine is removed.

-

Allow the product to air dry. The expected product is (1R,2S)-1,2-dibromo-1,2-diphenylethane (the meso compound).

-

A generalized workflow for the synthesis and subsequent evaluation of brominated stilbenes is depicted below.

The mechanism of electrophilic bromination proceeds through a cyclic bromonium ion intermediate, leading to the anti-addition of the two bromine atoms.

Advanced Synthetic Methodologies

Modern organic synthesis offers a variety of methods to construct more complex brominated stilbenes, often utilizing brominated building blocks. These include:

-

Wittig Reaction: This reaction involves the use of a phosphonium ylide to form the stilbene double bond. Brominated benzaldehydes or benzyl bromides can be used as starting materials.

-

Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction often provides higher E-selectivity for the desired trans-stilbene isomer.

-

Suzuki and Heck Cross-Coupling Reactions: These palladium-catalyzed reactions are powerful tools for creating carbon-carbon bonds. For instance, a brominated styrene can be coupled with an arylboronic acid (Suzuki) or another alkene (Heck) to generate complex stilbene derivatives.

Applications in Drug Discovery and Chemical Biology

The introduction of bromine can significantly alter the physicochemical and biological properties of stilbenes, making them valuable tools in drug discovery and chemical biology.

Anticancer Activity

Stilbenes are known for their wide range of biological activities, including anticancer properties. Bromination can enhance these effects. A study exploring the anticancer potential of various stilbene derivatives synthesized a series of compounds and evaluated their cytostatic activity against several cancer cell lines.

| Compound ID | Structure | Cell Line | IC50 (µg/mL) |

| 12c | 2-Cl-phenyl substituted stilbene with a 4-Br-phenyl group | L1210 | 2.1 ± 1.4 |

| Molt4/C8 | 1.5 ± 0.9 | ||

| CEM | 4.5 ± 2.6 |

Table 1: Cytostatic activity of a brominated stilbene derivative. Data extracted from a study on the synthesis and biological evaluation of stilbene derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

A common method to assess the cytotoxic effects of compounds on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

General Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the brominated stilbene compound for a specified period (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance of the solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

-

Modulation of Signaling Pathways

Stilbenes are known to exert their biological effects by modulating various cellular signaling pathways, including those involved in inflammation and oxidative stress, such as the NF-κB and Nrf2 pathways. While research specifically on brominated stilbenes is still emerging, it is hypothesized that they may also modulate these pathways, potentially with altered potency or selectivity.

Applications in Materials Science and as Research Tools

The unique photophysical properties of the stilbene core can be fine-tuned through halogenation, leading to applications in materials science and as fluorescent probes in biological research.

Fluorescent Probes for Amyloid Fibril Detection

Neurodegenerative diseases such as Alzheimer's are characterized by the aggregation of proteins into amyloid fibrils. Fluorescent probes that can selectively bind to and report on the presence of these aggregates are invaluable research tools. Brominated stilbenes have been investigated for this purpose, as the bromine atoms can influence the fluorescence quantum yield and emission wavelengths.

Experimental Workflow: Screening of Brominated Stilbenes as Amyloid Probes

Potential in Organic Electronics

Stilbene derivatives are known for their use as optical brighteners and in dye lasers. The introduction of bromine can modify their electronic properties, suggesting potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs). The heavy atom effect of bromine could facilitate intersystem crossing, which might be a desirable property for certain types of OLED emitters. Further research is needed to fully explore this potential.

Conclusion and Future Directions

Brominated stilbenes represent a versatile class of compounds with significant potential in both biomedical research and materials science. Their synthesis is readily achievable through established and modern chemical methods. The introduction of bromine provides a handle for tuning their biological and photophysical properties. While research into the specific applications of brominated stilbenes is still in its early stages compared to their hydroxylated counterparts, the preliminary findings are promising. Future research should focus on:

-

Expanding the chemical diversity: Synthesizing a broader range of brominated stilbene analogues to establish clear structure-activity relationships.

-

In-depth biological evaluation: Moving beyond initial screening to investigate the detailed mechanisms of action, including their effects on specific signaling pathways and potential off-target effects.

-

Development of advanced materials: Exploring the use of brominated stilbenes in the design of novel fluorescent probes with enhanced properties and their potential in organic electronic devices.

The continued exploration of brominated stilbenes is likely to yield new and valuable tools for scientists and researchers across multiple disciplines.

The Synthesis of Stilbenes: A Journey Through Landmark Methodologies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The stilbene core, a deceptively simple 1,2-diphenylethylene structure, is a cornerstone of numerous biologically active molecules and advanced materials. From the potent anticancer agent combretastatin to the widely studied antioxidant resveratrol, the therapeutic and technological potential of stilbenoids has driven a continuous evolution in their synthetic methodologies. This technical guide provides a comprehensive overview of the discovery and history of key stilbene synthesis methods, offering detailed experimental protocols and comparative data to inform modern research and development.

A Historical Perspective: From Classical Condensations to Catalytic Couplings

The journey to synthesize stilbenes began with classical organic reactions and has since been revolutionized by the advent of transition-metal catalysis. The first documented synthesis of a stilbene derivative, resveratrol, was achieved in 1940.[1] However, it was the latter half of the 20th century that witnessed the development of the most versatile and widely adopted synthetic strategies.

A significant milestone in organizing the landscape of stilbene synthesis was a 1983 review by Becker, which categorized the numerous methods into four main types: oxidation/reduction/elimination from diaryl compounds, dimerization reactions, coupling of aromatic compounds with styrenes, and condensation of nucleophilic with electrophilic arylmethyl compounds.[2][3] This framework remains a useful lens through which to view the historical and conceptual development of the field.

The timeline below illustrates the emergence of the most influential methods, highlighting the progression from stoichiometric reactions to highly efficient catalytic systems.

Core Synthetic Methodologies: A Comparative Overview

The choice of synthetic route to a particular stilbene derivative depends on factors such as the desired stereochemistry (E- or Z-isomer), the nature and position of substituents, and the required scale of the synthesis. This section provides a detailed comparison of the most significant methods.

Olefination Reactions

Olefination reactions, which form the carbon-carbon double bond of the stilbene core, are among the most traditional and widely used methods.

Table 1: Comparison of Olefination-Based Stilbene Synthesis Methods

| Method | Key Reagents | Typical Yields | Stereoselectivity | Key Advantages | Key Limitations |

| Wittig Reaction | Phosphonium ylide, Aldehyde/Ketone | 40-99%[1] | Generally favors Z-isomer with unstabilized ylides; E/Z mixtures common.[4] | Broad substrate scope, mild reaction conditions.[3] | Formation of triphenylphosphine oxide byproduct can complicate purification; poor stereocontrol with some substrates.[1] |

| Horner-Wadsworth-Emmons (HWE) Reaction | Phosphonate carbanion, Aldehyde/Ketone | 35-95%[1][5] | Highly selective for the E-isomer.[2] | Water-soluble phosphate byproduct is easily removed; excellent E-selectivity.[2] | Phosphonate esters require an additional synthetic step; less effective for hindered ketones. |

| McMurry Reaction | Two equivalents of an aldehyde or ketone, Low-valent titanium (e.g., TiCl₃/LiAlH₄ or TiCl₄/Zn) | 40-90%[6][7] | Not stereoselective for unsymmetrical couplings; favors E-isomer for symmetrical couplings. | Excellent for synthesizing symmetrical stilbenes and sterically hindered alkenes.[8][6] | Limited to symmetrical stilbenes for high yields; harsh reducing agents can affect sensitive functional groups. |

Palladium-Catalyzed Cross-Coupling Reactions

The advent of palladium-catalyzed cross-coupling reactions revolutionized stilbene synthesis, offering high efficiency, stereoselectivity, and functional group tolerance.

Table 2: Comparison of Palladium-Catalyzed Stilbene Synthesis Methods

| Method | Key Reagents | Typical Yields | Stereoselectivity | Key Advantages | Key Limitations |

| Mizoroki-Heck Reaction | Aryl halide/triflate, Styrene derivative, Pd catalyst, Base | 54-98%[1][9] | Highly selective for the E-isomer.[10] | Atom economical, avoids pre-functionalization of the alkene partner. | Can have issues with regioselectivity with substituted styrenes. |

| Suzuki-Miyaura Coupling | Aryl/vinyl boronic acid (or ester), Aryl/vinyl halide (or triflate), Pd catalyst, Base | Moderate to good[11][12] | High retention of the vinyl boronic acid stereochemistry.[11][12] | Mild reaction conditions, commercially available boronic acids, tolerant of a wide range of functional groups.[11] | Boronic acids can be unstable; removal of boron-containing byproducts can be challenging. |

Classical Condensation Reactions

Table 3: Overview of the Perkin Condensation for Stilbene Synthesis

| Method | Key Reagents | Typical Yields | Stereoselectivity | Key Advantages | Key Limitations |

| Perkin Condensation | Aromatic aldehyde, Phenylacetic acid, Acetic anhydride, Base (e.g., triethylamine) | 60-72%[13] | Generally produces the more stable E-isomer. | Utilizes readily available starting materials. | Requires high temperatures and can have limited substrate scope.[14] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments discussed above, intended to be a starting point for laboratory implementation.

Wittig Reaction: Synthesis of (E)- and (Z)-Stilbene

The Wittig reaction is a versatile method for preparing stilbenes from an aldehyde and a phosphonium ylide. The following protocol describes a typical synthesis of stilbene from benzaldehyde and benzyltriphenylphosphonium chloride.

Protocol:

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine benzyltriphenylphosphonium chloride (9.77 mmol) and benzaldehyde (9.8 mmol) in 10 mL of dichloromethane.[4]

-

Ylide Formation and Reaction: While stirring the mixture vigorously, add a 50% aqueous solution of sodium hydroxide dropwise through the condenser.[4] Continue stirring at reflux until the reaction is complete (monitored by TLC).

-

Workup and Extraction: After cooling to room temperature, transfer the mixture to a separatory funnel. Add 10 mL of water and separate the layers. Wash the organic layer sequentially with 10 mL of water and then 15 mL of saturated aqueous sodium bisulfite. Continue washing with 10 mL portions of water until the aqueous layer is neutral.[15]

-

Drying and Isomerization (Optional): Dry the organic layer over anhydrous sodium sulfate.[15] If a higher proportion of the trans-(E)-isomer is desired, the dried solution can be irradiated with a 150-W light bulb in the presence of a catalytic amount of iodine for 1 hour.[4]

-

Isolation and Purification: Reduce the solvent volume under reduced pressure. The crude product can be purified by recrystallization from 95% ethanol to yield stilbene as a white crystalline solid.[15]

Horner-Wadsworth-Emmons (HWE) Reaction: Synthesis of (E)-Stilbene

The HWE reaction is a modification of the Wittig reaction that typically provides excellent selectivity for the (E)-isomer of stilbenes.

Protocol:

-

Phosphonate Anion Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve the benzylphosphonate ester in anhydrous THF. Cool the solution to 0°C and add a strong base (e.g., sodium hydride or potassium tert-butoxide) portion-wise. Stir the mixture at this temperature for 30 minutes.

-

Reaction with Aldehyde: Add a solution of the desired benzaldehyde in anhydrous THF dropwise to the phosphonate anion solution at 0°C.

-

Reaction Progression and Quenching: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC). Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-